Pan-Species High Affinity: GSK 1562590 vs. GSK1440115 Receptor Binding Comparison
GSK1562590 demonstrates substantially higher binding affinity for mammalian UT orthologs compared to the structurally related GSK antagonist GSK1440115. Across five species (mouse, rat, cat, monkey, human), GSK1562590 exhibits pKi values of 9.14-9.66, whereas GSK1440115 shows pKi values of 7.34-8.64 [1]. The relative affinity difference ranges from 5-fold (human recombinant) to 101-fold (mouse recombinant) [2]. Both compounds were evaluated under identical experimental conditions using [125I]hU-II radioligand displacement in recombinant cell membranes [1].
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.14-9.66 across species (mouse: 9.34; rat: 9.66; cat: 9.64; monkey: 9.14; human: 9.28; native SJRH30: 9.46) |
| Comparator Or Baseline | GSK1440115: pKi = 7.34-8.64 across species (mouse: 7.34; rat: 8.49; cat: 8.45; monkey: 7.53; human: 8.64; native SJRH30: 8.38) |
| Quantified Difference | 5-fold (human recombinant) to 101-fold (mouse recombinant); mean relative affinity increase of ~15- to 48-fold across species |
| Conditions | [125I]hU-II radioligand binding assay; recombinant mammalian UT expressed in CHO or HEK293 cell membranes; n = 4-33 independent experiments per data point |
Why This Matters
Higher binding affinity reduces the required compound concentration to achieve receptor occupancy, improving assay sensitivity and reducing off-target risk at lower concentrations, which is critical for in vivo dosing and minimizing non-specific effects.
- [1] Behm DJ, Aiyar NV, Olzinski AR, McAtee JJ, Hilfiker MA, Dodson JW, et al. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. Br J Pharmacol. 2010 Sep;161(1):207-28. View Source
- [2] Behm DJ, Aiyar NV, Olzinski AR, et al. Table 1: pKi values for GSK1440115 and GSK1562590 at UT orthologues. Br J Pharmacol. 2010;161(1):207-28. PMC2962828. View Source
